molecular formula C20H18N4O3 B2434700 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea CAS No. 2309584-78-7

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea

Cat. No. B2434700
CAS RN: 2309584-78-7
M. Wt: 362.389
InChI Key: ISHDRGPJJYYURZ-UHFFFAOYSA-N
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Description

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

Alpha-pyridylation of Chiral Amines

A study by Clayden and Hennecke (2008) discusses the palladium-catalyzed coupling of ureas with bromopyridines, leading to the generation of quaternary stereogenic centers with high enantioselectivity. This method could be relevant for synthesizing structurally complex ureas with specific stereochemical configurations (Clayden & Hennecke, 2008).

Urea Derivatives as Antihyperglycemic Agents

Cantello et al. (1994) synthesized urea derivatives showing comparable antihyperglycemic potency to known agents, highlighting the potential of urea derivatives in therapeutic applications (Cantello et al., 1994).

Structural Studies on Urea Derivatives

Shtamburg et al. (2012) prepared urea derivatives and conducted XRD studies to reveal the pyramidality of the central nitrogen atom in these compounds, which may be of interest in understanding the structural properties of similar urea derivatives (Shtamburg et al., 2012).

Potential Applications

Acetylcholinesterase Inhibitors

Vidaluc et al. (1995) synthesized a series of ureas with antiacetylcholinesterase activity, designed to optimize spacer length for effective interaction with enzyme hydrophobic binding sites. This suggests the potential use of urea derivatives as therapeutic agents in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-20(23-11-14-1-2-18-19(10-14)27-13-26-18)24-12-15-3-8-22-17(9-15)16-4-6-21-7-5-16/h1-10H,11-13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHDRGPJJYYURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-({[2,4'-bipyridine]-4-yl}methyl)urea

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